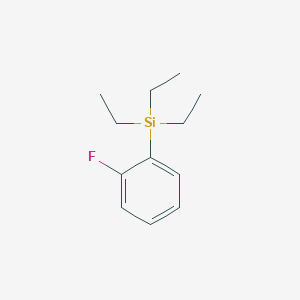
Silane, triethyl(2-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triethyl(2-fluorophenyl)- is an organosilicon compound with the molecular formula C12H19FSi It is a trialkylsilane derivative where a 2-fluorophenyl group is bonded to a silicon atom, which is further bonded to three ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl(2-fluorophenyl)- typically involves the reaction of 2-fluorophenylmagnesium bromide with triethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of Silane, triethyl(2-fluorophenyl)- follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Silane, triethyl(2-fluorophenyl)- undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of catalysts such as tris(pentafluorophenyl)borane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Silane, triethyl(2-fluorophenyl)- has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Silane, triethyl(2-fluorophenyl)- in reduction reactions involves the activation of the silicon-hydrogen bond by a Lewis acid catalyst, such as tris(pentafluorophenyl)borane. This activation facilitates the transfer of a hydride ion to the substrate, resulting in the reduction of the target molecule . The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Similar in structure but lacks the 2-fluorophenyl group.
(2-Fluorophenyl)trimethylsilane: Similar in structure but has three methyl groups instead of ethyl groups attached to the silicon atom.
Uniqueness
Silane, triethyl(2-fluorophenyl)- is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical properties and reactivity compared to other trialkylsilanes. This makes it particularly useful in specific synthetic applications where selective reactivity is required .
Properties
CAS No. |
851368-02-0 |
|---|---|
Molecular Formula |
C12H19FSi |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
triethyl-(2-fluorophenyl)silane |
InChI |
InChI=1S/C12H19FSi/c1-4-14(5-2,6-3)12-10-8-7-9-11(12)13/h7-10H,4-6H2,1-3H3 |
InChI Key |
DLIYXGNSWOOLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















